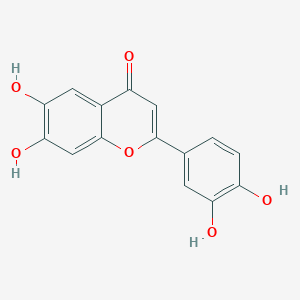

6,7,3',4'-Tetrahydroxyflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,3’,4’-Tetrahydroxyflavone can be achieved through various chemical routes. One common method involves the use of chalcone intermediates, which are cyclized to form the flavone structure. The reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids .

Industrial Production Methods

Industrial production of 6,7,3’,4’-Tetrahydroxyflavone often involves the extraction from natural sources, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from plant extracts .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,3’,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavonols.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted flavonoids with different functional groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Activity

6,7,3',4'-Tetrahydroxyflavone exhibits significant biochemical activity:

- Enzyme Interaction: It influences enzyme activity and can mitigate the toxic effects of chemicals by modulating the activity of various enzymes involved in detoxification processes.

- Cellular Effects: This compound affects cellular processes such as signaling pathways, gene expression, and metabolic functions.

Scientific Research Applications

This compound has a wide range of applications:

1. Medicine:

- Potential therapeutic applications in treating cancer, neurodegenerative diseases, and inflammatory conditions.

- Exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

2. Biology:

- Used as a model compound for studying flavonoid chemistry and reactions.

- Investigated for its role in cellular signaling pathways and metabolic processes.

3. Industry:

- Incorporated into dietary supplements and functional foods due to its health-promoting properties.

- Explored for its potential use in cosmetics for its antioxidant effects.

Case Studies and Experimental Evidence

Antioxidant Effects:

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This reduction was linked to improved cell viability under conditions of oxidative damage.

Anti-inflammatory Mechanisms:

In vitro experiments showed that treatment with this flavonoid led to decreased levels of inflammatory markers in human cell lines. The modulation of NF-κB signaling was identified as a critical pathway for its anti-inflammatory effects.

Cancer Cell Studies:

Research highlighted that this compound caused G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth. The compound was shown to alter the phosphorylation state of retinoblastoma proteins and modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table illustrates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin.

Wirkmechanismus

The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavone involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways such as PI3K/Akt and mTOR.

Vergleich Mit ähnlichen Verbindungen

6,7,3’,4’-Tetrahydroxyflavone is similar to other flavonoids such as quercetin and luteolin, but it has unique properties that distinguish it:

Conclusion

6,7,3’,4’-Tetrahydroxyflavone is a versatile flavonoid with significant potential in various fields of research and industry. Its unique chemical structure and biological activities make it a valuable compound for further study and application.

Biologische Aktivität

6,7,3',4'-Tetrahydroxyflavone, also known as Tetrahydroxyflavone (THF), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C15H10O6

- Molecular Weight: 286.236 g/mol

- CAS Number: 82475-00-1

The structure of this compound features multiple hydroxyl groups, which contribute to its antioxidant properties and ability to interact with various biomolecules.

This compound exhibits significant biochemical activity:

- Enzyme Interaction: It influences enzyme activity and can mitigate the toxic effects of chemicals by modulating the activity of various enzymes involved in detoxification processes.

- Cellular Effects: This compound affects cellular processes such as signaling pathways, gene expression, and metabolic functions.

The biological effects of this compound are mediated through several mechanisms:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

- Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and mediators via modulation of signaling pathways like NF-κB and MAPK.

- Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by targeting key signaling pathways such as PI3K/Akt and mTOR.

Case Studies and Experimental Evidence

-

Antioxidant Effects:

- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This reduction was linked to improved cell viability under conditions of oxidative damage.

-

Anti-inflammatory Mechanisms:

- In vitro experiments showed that treatment with this flavonoid led to decreased levels of inflammatory markers in human cell lines. The modulation of NF-κB signaling was identified as a critical pathway for its anti-inflammatory effects.

-

Cancer Cell Studies:

- Research highlighted that this compound caused G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth. The compound was shown to alter the phosphorylation state of retinoblastoma proteins and modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table illustrates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin.

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in various fields:

- Medicine: Its antioxidant and anti-inflammatory properties suggest possible therapeutic roles in treating conditions such as cancer and neurodegenerative diseases.

- Dietary Supplements: Due to its health-promoting effects, it is being explored for inclusion in functional foods and dietary supplements aimed at enhancing overall health .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXUACYEVVMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.